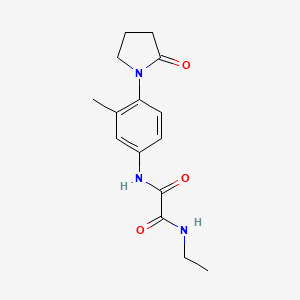
N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide”, compounds with similar structures have been synthesized. For instance, a related compound, “2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol”, was synthesized using the Petasis reaction .Applications De Recherche Scientifique
Role in Polyamine Catabolism and Antitumor Activity :
- N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, shows phenotype-specific cytotoxic activity against tumor cells. It induces programmed cell death (PCD) in sensitive cells, possibly due to oxidative stress from hydrogen peroxide production. This is mediated by the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) pathway (Ha et al., 1997).
Inhibition of Glycolic Acid Oxidase :
- Derivatives of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, act as potent inhibitors of glycolic acid oxidase. These compounds are useful in studies involving oxalate production and might have implications in conditions like hyperoxaluria (Rooney et al., 1983).
DNA/Protein Binding and Cytotoxicity Studies :
- Complexes derived from compounds similar to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been investigated for their interaction with DNA and proteins. These studies suggest potential applications in chemotherapy, particularly against lung cancer cell lines, while exhibiting less toxicity towards normal cells (Muralisankar et al., 2016).
Synthesis and Structural Analysis :
- Research has been conducted on the synthesis and X-ray crystal structure of compounds with similar functionalities. These studies contribute to a deeper understanding of the molecular structure and potential applications in areas like coordination chemistry (Ma et al., 2018).
Role in Orexin Receptor Mechanisms :
- Studies have been conducted on compounds structurally related to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in the context of orexin receptor mechanisms. These findings are significant for understanding sleep regulation and potential treatments for sleep disorders (Dugovic et al., 2009).
Propriétés
IUPAC Name |
N-ethyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-11-6-7-12(10(2)9-11)18-8-4-5-13(18)19/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTCHRZQJLKKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

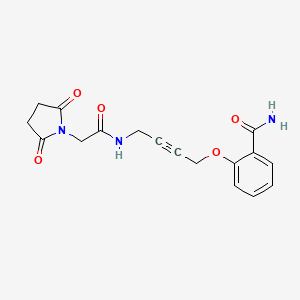
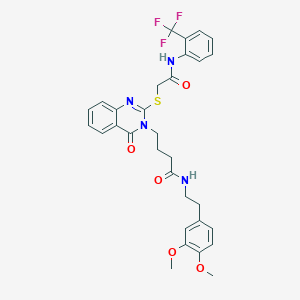
![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)
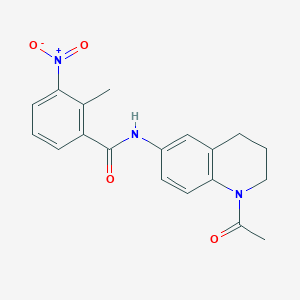
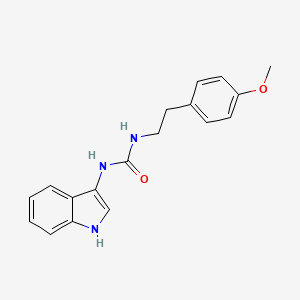
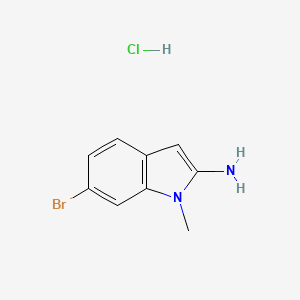
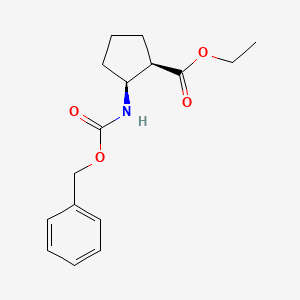
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2642317.png)
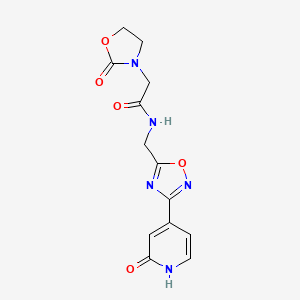
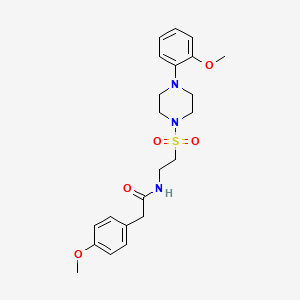
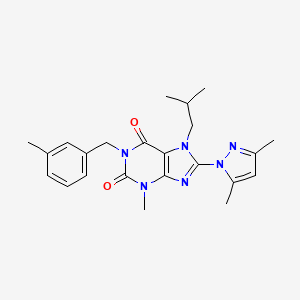
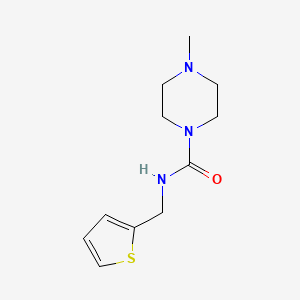
![4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2642324.png)
![N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2642325.png)